molecular formula C21H14F13NO2 B3041417 N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 288161-34-2

N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No. B3041417
CAS RN: 288161-34-2
M. Wt: 559.3 g/mol
InChI Key: VPBQGOYEGONVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as MBX-2982, is a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. It is a potent and selective agonist for the GLP-1 receptor, which is a target for the treatment of type 2 diabetes.

Mechanism of Action

N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide works by binding to and activating the GLP-1 receptor, which is expressed on pancreatic beta cells. This leads to the release of insulin and the inhibition of glucagon secretion, resulting in improved glucose control. N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide also has an effect on appetite regulation, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to improve glucose control and insulin sensitivity in preclinical models of diabetes. It also has an effect on appetite regulation, leading to decreased food intake and weight loss. N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications.

Advantages and Limitations for Lab Experiments

The advantages of using N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide in lab experiments include its potency and selectivity for the GLP-1 receptor, as well as its low risk of hypoglycemia. However, one limitation of using N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is its cost, which may be prohibitive for some research budgets.

Future Directions

Future research on N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide could focus on its potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, further studies could investigate the long-term safety and efficacy of N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide in humans. Finally, research could explore the use of N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide in combination with other diabetes medications to improve glucose control and reduce side effects.

Scientific Research Applications

N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose control and insulin sensitivity in preclinical models of diabetes. In addition, N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F13NO2/c1-37-12-8-6-11(7-9-12)10-35-15(36)13-4-2-3-5-14(13)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h2-9H,10H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQGOYEGONVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N1-(4-methoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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